molecular formula C13H10ClNO B1392235 3-(4-Chlorobenzoyl)-4-methylpyridine CAS No. 158978-16-6

3-(4-Chlorobenzoyl)-4-methylpyridine

Cat. No. B1392235
CAS RN: 158978-16-6
M. Wt: 231.68 g/mol
InChI Key: PUOZVHCKOAWFTE-UHFFFAOYSA-N
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Description

“3-(4-Chlorobenzoyl)-4-methylpyridine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as 4-Chlorobenzoyl chloride, are acyl chlorides .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, related compounds like 4-Chlorobenzoyl chloride can be produced through the chlorination of benzoyl chloride . Another compound, 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea, and its Ni(II) and Cu(II) complexes have been synthesized .

Scientific Research Applications

Supramolecular Chemistry

A study by Khalib, Thanigaimani, Arshad, and Razak (2014) discussed the formation of four molecular salts from the self-assembly of corresponding acids with 2-amino-4-methylpyridine. These salts are formed via proton transfer to the pyridine N of the 2-amino-4-methylpyridine moiety and adopt supramolecular [R22(8)] heterosynthons. This research demonstrates the role of weak and strong noncovalent interactions in crystal packing, highlighting the significance of various non-covalent interactions in forming 1D–3D framework structures (Khalib et al., 2014).

Electrophoretic Separation Techniques

Wren (1991) investigated the relationships between pH and separation in free solution capillary electrophoresis, using 2-, 3-, and 4-substituted methylpyridines. The study found that separation improved with the use of a cationic surfactant to suppress electroosmotic flow, providing insights into the electrophoretic mobilities of these compounds (Wren, 1991).

Chemical Synthesis

Pesti et al. (2000) described the efficient functionalization of 2-fluoro-4-methylpyridine for the synthesis of a cognition enhancer drug candidate. This process involved chlorination, hydrolysis, and methanesulfonylation, demonstrating the potential for large-scale synthesis (Pesti et al., 2000).

Biochemical Analysis

Biochemical Properties

3-(4-Chlorobenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme 4-chlorobenzoyl coenzyme A dehalogenase, which catalyzes the dehalogenation of 4-chlorobenzoyl compounds This interaction is crucial for the compound’s role in biochemical pathways, as it facilitates the conversion of 4-chlorobenzoyl derivatives into less toxic forms

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of adenosine receptors, which play a critical role in cell signaling . By enhancing or inhibiting these receptors, this compound can alter cellular responses to external stimuli. Additionally, the compound may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins and enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the production of metabolites . Additionally, this compound may influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes. These interactions are critical for the compound’s ability to modulate cellular functions and biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . This degradation can lead to changes in the compound’s activity and efficacy, which must be considered when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . It is essential to determine the optimal dosage range for the compound to maximize its therapeutic potential while minimizing harmful side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. One of the primary pathways involves the dehalogenation of 4-chlorobenzoyl derivatives by 4-chlorobenzoyl coenzyme A dehalogenase . This reaction produces less toxic compounds that can be further metabolized and excreted from the body. Additionally, this compound may influence other metabolic pathways by modulating enzyme activity and altering metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may accumulate in specific compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence the compound’s activity and efficacy, as well as its potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its function and activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be found in the nucleus, where it can interact with DNA and RNA to regulate gene expression. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

(4-chlorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOZVHCKOAWFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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